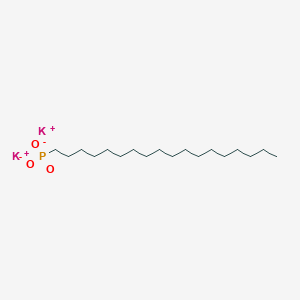

Potassium octadecyl phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84030-29-5 |

|---|---|

Molecular Formula |

C18H37K2O3P |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

dipotassium;octadecyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C18H39O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |

InChI Key |

BDGUECBEVJFCSD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

A Glimpse into Organophosphorus Chemistry in Materials Science

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern materials science. Their utility stems from the diverse reactivity and bonding capabilities of the phosphorus atom, which can exist in various oxidation states and coordination environments. This versatility allows for the synthesis of a wide array of molecules, from simple ligands to complex polymers, with applications spanning catalysis, flame retardants, and biomedical devices. ontosight.ai The inherent stability of the phosphorus-carbon bond, coupled with the ability to tune the electronic and steric properties of the organic substituents, makes organophosphorus compounds ideal candidates for creating robust and functional materials. sigmaaldrich.com

The Crucial Role of Phosphonate Chemistry at Interfaces

At the heart of surface engineering lies the ability to control the interactions between a material and its environment. This is where phosphonate (B1237965) chemistry proves to be exceptionally powerful. Phosphonic acids (R-PO(OH)₂), the precursors to phosphonate salts like potassium octadecyl phosphonate, exhibit a strong affinity for a variety of metal oxide surfaces, including those of titanium, aluminum, and silicon. nih.govcarlroth.com This affinity is due to the formation of strong, covalent P-O-metal bonds, leading to the creation of stable, well-ordered self-assembled monolayers (SAMs). nih.gov These monolayers can dramatically alter the surface properties of the underlying substrate, transforming a hydrophilic surface into a hydrophobic one, or introducing specific chemical functionalities. The ability to precisely control the surface energy and chemical composition at the molecular level is a key driver for the widespread interest in phosphonate-based surface modifications.

Long Chain Alkyl Phosphonates: Architects of Surface Engineering and Supramolecular Assemblies

Routes for Phosphonic Acid Synthesis

The synthesis of phosphonic acids, including ODPA, is well-established, with several common routes available to chemists. These methods primarily focus on creating the phosphonic acid group and attaching it to the long alkyl chain.

A prevalent and versatile method for preparing phosphonic acids is through the hydrolysis of dialkyl or diaryl phosphonate esters. nih.govnih.govresearchgate.net This two-step approach first involves the synthesis of a phosphonate ester, which is then cleaved to yield the final phosphonic acid.

The initial formation of the phosphonate ester can be accomplished via the Michaelis-Arbuzov reaction. georganics.skresearchgate.net In this reaction, a trialkyl phosphite (B83602), such as triethyl phosphite, undergoes a nucleophilic attack on an alkyl halide, like 1-bromooctadecane (B154017) (octadecyl bromide). georganics.skresearchgate.net This process forms a dialkyl octadecylphosphonate.

Once the phosphonate ester is obtained, it must be hydrolyzed to the phosphonic acid. There are two main approaches for this dealkylation step:

Acid Hydrolysis: This is the most common method, typically involving refluxing the phosphonate ester with a concentrated strong acid like hydrochloric acid (HCl). nih.govbeilstein-journals.org The excess acid and water can be removed by distillation, often followed by azeotropic distillation with toluene (B28343) to eliminate final traces of water. beilstein-journals.org This method is robust but can be harsh, potentially affecting other sensitive functional groups within a molecule. nih.gov

McKenna Reaction: A milder alternative to strong acid hydrolysis is the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by treatment with an alcohol like methanol (B129727) (methanolysis) or water. nih.govnih.govresearchgate.net This procedure is known for its high yields and compatibility with a wider range of functional groups that might be sensitive to harsh acidic conditions. nih.gov The direct addition of a base, like sodium hydroxide, after the silylation step can also produce the corresponding phosphonate salt directly. nih.govbeilstein-journals.org

Table 1: Comparison of Hydrolysis Methods for Phosphonate Esters

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Simple, readily available reagents. beilstein-journals.org | Harsh conditions, not suitable for sensitive molecules. nih.gov |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Often at or below room temperature | Mild conditions, high yields, good functional group tolerance. nih.govnih.gov | TMSBr is moisture-sensitive and corrosive. |

Direct methods for synthesizing phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid group, primarily using phosphorous acid (H₃PO₃) as the phosphorus source. nih.govnih.gov One such approach involves the reaction of phosphorous acid with an olefin in the presence of a free-radical initiator. However, these direct methods can present challenges in product purification due to the high polarity of phosphonic acids, often requiring techniques like crystallization, precipitation, or preparative reversed-phase HPLC. nih.gov A patented process describes the reaction of phosphorous acid with short-chain olefins, though application to long-chain olefins like 1-octadecene (B91540) is less commonly detailed. google.com Another reported direct method for synthesizing stearylphosphonic acid (ODPA) involves treating phosphorous acid with 1-bromooctadecane and excess N,O-Bis(trimethylsilyl)acetamide (BSTFA), followed by hydrolysis, to give the product in nearly quantitative yield. georganics.sk

Green Chemistry Principles in Phosphonate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to phosphonate synthesis to reduce waste, energy consumption, and the use of hazardous solvents. These methods often lead to shorter reaction times and higher yields compared to conventional techniques.

Ultrasonication has emerged as a powerful tool in chemical synthesis, promoting reactions through acoustic cavitation. In phosphonate chemistry, ultrasound has been successfully used to accelerate the synthesis of α-hydroxyphosphonates and α-aminophosphonates. rsc.orgnih.gov For instance, the reaction between aldehydes and trialkyl phosphites to form α-hydroxyphosphonates can be completed in 10-35 minutes under solvent- and catalyst-free conditions with ultrasonic irradiation, resulting in excellent yields. mdpi.comnih.gov Similarly, the three-component Kabachnik-Fields reaction to produce α-aminophosphonates can achieve a 99% yield in just 20 seconds under solvent-free sonication. rsc.org Applying ultrasound can significantly shorten reaction times—from hours to minutes—while maintaining high product yields. nih.gov

Table 2: Effect of Ultrasound on α-Hydroxyphosphonate Synthesis

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones + Trialkyl Phosphites | Ultrasound, Solvent- & Catalyst-Free, 25 °C | 10-35 min | Excellent | mdpi.comnih.gov |

| Aldehydes + Triethyl Phosphite | Ultrasound, Camphorsulfonic acid catalyst | 8-15 min | 85-93% | nih.gov |

| Aldehydes + Triethyl Phosphite | Stirring (No Ultrasound), Camphorsulfonic acid catalyst | 30-75 min | 85-93% | nih.gov |

Microwave-assisted synthesis is another green technique that dramatically accelerates chemical reactions by direct and efficient heating of the reaction mixture. This method has been applied to various steps in phosphonate synthesis. nih.gov For example, a palladium-catalyzed cross-coupling of H-phosphonate diesters with vinyl or aryl halides can be completed quantitatively in under 10 minutes with microwave irradiation. organic-chemistry.org Microwave heating has also been used for the solvent-free conversion of α-hydroxyphosphonates to α-aminophosphonates. mdpi.com These methods highlight the potential of microwave energy to improve efficiency and reduce reliance on conventional heating and long reaction times. nih.gov

Eliminating volatile organic solvents is a cornerstone of green chemistry, and many phosphonate syntheses can be performed under solvent-free conditions. rsc.org The Pudovik reaction, which produces α-hydroxyphosphonates from carbonyl compounds and dialkyl phosphites, is often carried out without any solvent, using only a catalytic amount of a base or Lewis acid. mdpi.comresearchgate.net Many ultrasound- and microwave-assisted reactions are also performed under solvent-free conditions, which simplifies work-up procedures, reduces chemical waste, and lowers environmental impact. rsc.orgmdpi.comnih.gov For example, the synthesis of α-hydroxyphosphonates can be achieved in high yields (84–94%) within minutes by reacting aldehydes or ketones with trialkylphosphite under solvent-free and catalyst-free ultrasound irradiation. rsc.org

Derivatization Strategies for this compound

Once octadecylphosphonic acid is synthesized, it can be converted into various derivatives to modify its properties, such as solubility and reactivity. These strategies primarily include salt formation and esterification.

The formation of this compound is achieved through a direct acid-base neutralization reaction. Octadecylphosphonic acid (ODPA), a white crystalline solid, is treated with a suitable potassium base. georganics.sk While octadecylphosphonic acid itself has low solubility in water, its conversion to a phosphonate salt significantly increases its aqueous solubility, particularly at neutral to high pH. scbt.comchemicalbook.comchemicalbook.com This property is characteristic of linear alkyl phosphonic acids, which behave as surfactants. scbt.com

The reaction involves the deprotonation of the two hydroxyl groups on the phosphonic acid moiety by the potassium base, forming the dipotassium (B57713) salt and water as a byproduct. Common bases for this transformation include potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). nih.govwhiterose.ac.uk The choice of solvent and reaction conditions can be optimized to ensure complete neutralization and isolation of the final product.

Table 1: Generalized Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 (Base) | Solvent | Product |

| Octadecylphosphonic Acid | Potassium Hydroxide (KOH) | Ethanol/Water | This compound |

| Octadecylphosphonic Acid | Potassium Carbonate (K₂CO₃) | Methanol | This compound |

This table represents a generalized synthesis based on standard acid-base chemistry principles applied to phosphonic acids.

Further derivatization of the phosphonate group can be achieved through trans-esterification and alkylation, which typically involve the ester forms of octadecylphosphonic acid rather than the potassium salt directly.

Trans-Esterification: This process involves converting one type of phosphonate ester into another by exchanging the alkoxy group with an alcohol. For instance, a dialkyl octadecylphosphonate (e.g., dimethyl octadecylphosphonate) can be reacted with a different alcohol in the presence of a catalyst to yield a new phosphonate ester. google.com Catalysts for this reaction can include alkali metal salts of weak acids or alkoxides, such as sodium methoxide (B1231860) or potassium phosphate (B84403). google.comresearchgate.net The reaction is an equilibrium process, often driven to completion by using an excess of the new alcohol. researchgate.net Research has demonstrated the transesterification of various phosphonates, such as the conversion of alkylpinacol phosphonates into phosphonic acid monomethyl esters using acidulated methanol. nih.gov

Alkylation Routes: In the context of phosphonates, "alkylation" can refer to two distinct processes: the initial formation of the P-C bond or the subsequent esterification of the phosphonic acid's hydroxyl groups. The primary alkylation, which forms the octadecylphosphonic acid backbone, is accomplished via methods like the Michaelis-Arbuzov reaction, where a phosphite is alkylated with octadecyl halide. georganics.skresearchgate.net

The secondary alkylation process is the esterification of octadecylphosphonic acid to form phosphonate esters. This is a crucial step for creating precursors for trans-esterification. This reaction is typically achieved by reacting the phosphonic acid with an alcohol under acidic conditions or by converting the acid to a more reactive intermediate, such as a phosphonic dichloride, before reacting it with the desired alcohol. google.com

Table 2: Key Synthesis Reactions for Phosphonate Esters

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Octadecyl halide | Heat | Dialkyl Octadecylphosphonate |

| Hirao Reaction | Dialkyl phosphite, Aryl/Vinyl halide | Palladium catalyst | Aryl/Vinyl Phosphonate |

| Hydrophosphorylation | Olefin, Phosphonic Acid | Rhodium catalyst | Alkyl Phosphonate |

This table summarizes common methods for forming the P-C bond and phosphonate esters, which are precursors for further derivatization. researchgate.netnih.govorganic-chemistry.org

Self-Assembled Monolayers (SAMs) Formation Mechanisms

The creation of octadecyl phosphonate SAMs is a complex process governed by a combination of molecule-substrate and molecule-molecule interactions. The final structure and quality of the monolayer are dictated by a delicate balance of these forces.

The formation of octadecyl phosphonate monolayers is a spontaneous process driven by the reduction of surface energy at the substrate interface. researchgate.net Molecules like octadecyl phosphonic acid (ODPA), the protonated form of octadecyl phosphonate, readily adsorb from a solution onto high-energy oxide surfaces. researchgate.netsci-hub.se This self-assembly is initiated by the specific affinity of the phosphonate head group for the substrate material. sci-hub.se

The process can be understood through thermodynamic principles. For instance, the in-situ study of ODPA self-assembly on hydroxylated α-Al2O3(0001) surfaces from a 2-propanol solution revealed that the adsorption follows Langmuir adsorption kinetics. rsc.org The Gibbs free energy of adsorption for this process was determined to be between -24 and -28 kJ mol⁻¹, indicating a thermodynamically favorable and spontaneous process. rsc.org The kinetics of film formation, however, are influenced by factors such as the concentration of the precursor in the solution and the deposition temperature. rsc.orgresearchgate.net Studies have shown that for lower concentrations of ODPA (≤2 mM), the molecular order and coverage remain low even after extended periods, while at higher concentrations (5 and 30 mM), a significant increase in order and coverage is observed within the first two hours. rsc.org

During the initial stages of SAM growth, the adsorbing octadecyl phosphonate molecules displace solvent molecules and other adsorbates from the substrate surface. For example, during the formation of an ODPA SAM on α-Al2O3, the adsorption of ODPA molecules triggers the desorption of 2-propanol molecules that were initially present at the solid/liquid interface. rsc.org

The stability and robustness of octadecyl phosphonate SAMs are largely determined by the nature of the bond between the phosphonate head group and the substrate. The phosphonate group, -PO(OH)₂, can bind to oxide surfaces through one, two, or three of its oxygen atoms, leading to monodentate, bidentate, or tridentate coordination, respectively.

The specific binding configuration depends on the substrate material, surface hydroxylation, and post-deposition treatments like thermal annealing. researchgate.netnih.gov For instance, on stainless steel 316L, it is proposed that the ODPA molecule initially physisorbs to the surface via hydrogen bonds. nih.govresearchgate.net Subsequent heating can drive off water molecules, leading to the formation of strong, covalent monodentate or a mixture of monodentate and bidentate bonds with the surface. nih.govresearchgate.net

On different oxide surfaces, varying binding modes have been reported. For tantalum oxide (Ta₂O₅), a model has been proposed that includes both monodentate and bidentate coordinative interactions between the phosphate headgroup and Ta(V) cations. acs.org On aluminum oxide, some studies using inelastic electron tunneling spectroscopy have suggested the formation of tridentate species, while other research points towards a bidentate arrangement. researchgate.net On oxidized silicon surfaces, the interaction is often weaker, characterized by hydrogen bonding rather than strong covalent bond formation, which makes the monolayer more susceptible to removal by water. surfacesciencewestern.comacs.org The formation of robust, chemically bonded monolayers on the native oxide of silicon has been achieved through a "Tethering by Aggregation and Growth" (T-BAG) method followed by heating, which converts the adsorbed phosphonic acid to a surface-bound phosphonate. nih.gov

| Substrate | Predominant Binding Configuration(s) | Key Findings | References |

|---|---|---|---|

| Stainless Steel (SS316L) | Monodentate, Bidentate | Thermal treatment promotes the transition from physisorbed hydrogen bonds to stronger mono- and bidentate covalent bonds. | nih.govresearchgate.net |

| Aluminum Oxide (Al₂O₃) | Bidentate, Tridentate | Different studies suggest either bidentate or tridentate binding, highlighting the sensitivity of the binding mode to experimental conditions and characterization techniques. | researchgate.net |

| Tantalum Oxide (Ta₂O₅) | Monodentate, Bidentate | A structural model suggests direct coordination with Ta(V) cations through a mix of monodentate and bidentate linkages. | acs.org |

| Silicon Oxide (SiO₂) | Hydrogen Bonding (weaker), Covalent (with treatment) | Without thermal treatment, binding is primarily through weaker hydrogen bonds. Heating is required to form strong, surface-bound phosphonates. | surfacesciencewestern.comacs.org |

While the head group's interaction with the substrate anchors the molecules, the long-range order and dense packing of the octadecyl phosphonate monolayer are primarily driven by intermolecular van der Waals forces between the adjacent octadecyl (C₁₈) chains. sci-hub.senih.gov These attractive forces are cumulative and become significant for long alkyl chains, promoting a high degree of crystallinity and structural order within the SAM.

Hydrogen bonding plays a multifaceted role in the formation of octadecyl phosphonate SAMs. Initially, the phosphonic acid head groups can form hydrogen bonds with the hydroxylated oxide surface of the substrate. nih.govresearchgate.netnih.gov This initial physisorption step is often a precursor to the formation of more stable covalent bonds. researchgate.net For instance, an increase in the surface hydroxyl density on an aluminum surface can accelerate the adsorption kinetics of ODPA, which is attributed to the initial attachment of the phosphonic acid via surface hydrogen bonds before a condensation reaction leads to the final, covalently bound phosphonate. researchgate.net

Furthermore, intermolecular hydrogen bonds can form between adjacent phosphonic acid head groups within the monolayer, creating an extensive two-dimensional network. nih.govmdpi.com This network contributes to the stability and organization of the SAM, especially in the pre-annealed state or on surfaces where covalent bonding is less favorable. surfacesciencewestern.comnih.gov On oxidized silicon, where the molecule-substrate interaction is primarily through hydrogen bonds, the monolayer is more susceptible to disruption by polar solvents like water. surfacesciencewestern.comacs.org The ability of phosphonic acids to form these extended hydrogen-bonded networks is a key characteristic of this class of molecules. mdpi.com

Thin Film Deposition Techniques

The most common method for preparing octadecyl phosphonate SAMs is through the deposition from a liquid phase. This approach is favored for its simplicity and effectiveness.

Solution immersion, also known as dip coating, is a widely used, simple, and cost-effective technique for the formation of octadecyl phosphonate SAMs. researchgate.netcsem.chresearchgate.net The process generally involves the immersion of a clean, pre-treated substrate into a dilute solution of the phosphonic acid precursor for a specific duration. researchgate.netresearchgate.net

The choice of solvent, precursor concentration, immersion time, and temperature are critical parameters that control the quality, structure, and coverage of the resulting monolayer. cardiff.ac.uk A variety of solvents have been utilized, including polar solvents like tetrahydrofuran (B95107) (THF) and nonpolar solvents such as trichloroethylene (B50587) (TCE). researchgate.netnih.gov For example, SAMs have been formed by immersing silicon coupons in a 25 μM solution of ODPA in dry THF, or by immersing stainless steel samples in a 0.01 M ODPA solution in THF for 24 hours. researchgate.netnih.gov Interestingly, using a nonpolar solvent was found to be superior for forming full-coverage OPA SAMs on a Si wafer, a surface where polar solvents failed to produce a monolayer.

The concentration of the precursor solution and the immersion time are also key. Higher concentrations can lead to faster SAM formation. rsc.org The homogeneity and hydrophobicity of the resulting film on stainless steel were found to increase with immersion time, reaching a maximum after approximately two days. researchgate.net Temperature also plays a significant role, with studies evaluating SAM formation at both room temperature and elevated temperatures (e.g., 60 °C) to optimize the coating process. cardiff.ac.uk After immersion, the substrate is typically rinsed with a solvent to remove any non-chemisorbed molecules and then dried. researchgate.net In many cases, a post-deposition thermal treatment or annealing step is performed to enhance the stability and bonding of the monolayer to the substrate. nih.govresearchgate.netcardiff.ac.uk

| Parameter | Example Values/Conditions | Effect on SAM Formation | References |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF), 2-propanol, Trichloroethylene (TCE), Anisole, Cyclopentyl methyl ether (CPME) | Solvent polarity can significantly affect SAM formation and quality on different substrates. Nonpolar solvents can be advantageous for certain substrates like SiO₂. | rsc.orgnih.govcardiff.ac.uk |

| Concentration | 25 µM to 30 mM | Higher concentrations generally lead to faster formation of a well-ordered and complete monolayer. | rsc.orgresearchgate.netnih.govcardiff.ac.uk |

| Immersion Time | Minutes to 48 hours | Longer immersion times typically result in higher surface coverage and better-ordered films, up to a saturation point. | rsc.orgresearchgate.net |

| Temperature | Room Temperature (e.g., 21°C) to 60°C | Temperature can influence the kinetics of adsorption and the final structure of the monolayer, with higher temperatures sometimes leading to multilayer formation. | researchgate.netcardiff.ac.uk |

| Post-Deposition Treatment | Thermal annealing (e.g., 120°C - 140°C) | Annealing can convert weaker hydrogen bonds to stronger, more stable covalent bonds, significantly enhancing the film's robustness. | nih.govresearchgate.netnih.gov |

Tethering by Aggregation and Growth (T-BAG) Approaches

The Tethering by Aggregation and Growth (T-BAG) method is a robust technique for creating strongly bonded, compact monolayer films of phosphonic acids on oxide surfaces, such as silicon oxide. nih.govresearchgate.netacs.org This approach is particularly effective for octadecylphosphonic acid (ODPA) and has been shown to produce well-ordered bilayers. nih.govresearchgate.net The process typically involves the slow evaporation of an ODPA solution, allowing the molecules to self-assemble on the substrate. researchgate.net

A critical parameter in the T-BAG method is the humidity level during processing. nih.govresearchgate.net Research has demonstrated that in dry environments, with a relative humidity (RH) below 16%, the chemical reaction between the phosphonic acid and the surface hydroxyl groups is almost instantaneous at 140°C. nih.govresearchgate.net Conversely, in humid environments where the RH is greater than 40%, the reaction does not proceed. nih.govresearchgate.net This is because the presence of interfacial water molecules influences the chemical potential and, consequently, the reaction between the ODPA and the substrate. nih.govresearchgate.net

While the traditional T-BAG method can be time-consuming, sometimes requiring over 48 hours, modifications such as controlling the humidity can significantly reduce the processing time, making it more viable for industrial applications. nih.govresearchgate.net The resulting films are characterized by their high molecular organization, which is crucial for applications in electronic and biological sensors. nih.gov

Langmuir-Blodgett (LB) Methodologies

While the provided search results focus more on self-assembly from solution and T-BAG methods for octadecyl phosphonates, the principles of Langmuir-Blodgett (LB) techniques are relevant to the formation of thin films from amphiphilic molecules. The LB method involves creating a monolayer of molecules at the air-water interface and then transferring this film onto a solid substrate. This technique allows for precise control over the film thickness and molecular packing. Although direct research on this compound using LB methods was not prominent in the search results, the behavior of similar long-chain amphiphiles suggests that it would form stable monolayers at the air-water interface, which could then be transferred to a substrate.

Spin-Casting and Aerosol Deposition

Spin-casting, or spin-coating, is a rapid and efficient method for depositing thin films of phosphonate-based molecules. researchgate.net This technique has been successfully used to create self-assembled monolayer (SAM) dielectrics on metal oxide activated silicon. researchgate.net The process involves depositing a solution of the phosphonic acid, such as octadecylphosphonic acid, onto a substrate and then spinning the substrate at high speed. researchgate.netresearchgate.net This action spreads the solution evenly and the subsequent evaporation of the solvent leaves a thin film. researchgate.net

For phosphonate SAMs, a brief thermal annealing step, typically around 140°C, is often employed after spin-casting. researchgate.net This heat treatment facilitates the diffusion of unbound molecules and promotes the formation of strong covalent bonds between the phosphonate headgroup and the metal oxide surface. researchgate.net The quality of the resulting film is evident in the significant reduction of leakage current, demonstrating the formation of a densely packed and well-ordered monolayer. researchgate.net

Factors Influencing Film Formation and Quality

The successful formation of high-quality octadecyl phosphonate films is contingent on several experimental parameters. These factors can significantly impact the structure, stability, and ultimately, the performance of the thin films in their intended applications.

Solvent System Effects (e.g., Tetrahydrofuran, Isopropanol, Ethanol, Aqueous)

The choice of solvent is a critical factor that can influence the hydrolysis and deposition of phosphonates. mdpi.com Solvents and solvent mixtures can affect the rate of chemical reactions and the solvation of the phosphonate molecules. frontiersin.org For instance, studies on the hydrolysis of phosphonates have shown that the reaction is slightly faster in solvent mixtures such as 60% dimethoxyethane in water or 60% acetone (B3395972) in water. mdpi.com

In the context of film formation, solvents like tetrahydrofuran (THF) have been used to apply octadecylphosphonic acid films onto stainless steel. nih.govnih.govresearchgate.net The stability of these films can be significantly enhanced by thermal treatment after deposition from a THF solution. nih.govnih.govresearchgate.net The interaction between the solvent and the phosphonate molecule, as well as the solvent's interaction with the substrate surface, can dictate the initial adsorption and subsequent organization of the film.

Concentration Dependence of Precursor Solutions

The concentration of the precursor solution plays a crucial role in the formation of self-assembled monolayers. Ab initio calculations and modeling have shown that the degree of chemical reaction of phosphonic acids with surface hydroxyl groups is dependent on the chemical potential, which is related to the concentration of interfacial water molecules. nih.govresearchgate.net While the provided search results emphasize the impact of interfacial water concentration, the concentration of the phosphonate precursor in the deposition solution is also an important parameter that governs the surface coverage and packing density of the resulting film. A 3 mM solution of octadecyl phosphonic acid has been utilized in the spin-casting process to form SAMs. researchgate.net

Thermal Treatment Effects on Film Stability and Ordering

Thermal treatment is a key step in enhancing the stability and order of octadecylphosphonic acid (ODPA) films. nih.govnih.govresearchgate.net Heating the deposited film drives off water molecules, facilitating the formation of strong monodentate or mixed mono/bi-dentate bonds between the ODPA molecule and the substrate surface. nih.govnih.gov This is a transition from a weaker physisorbed state, characterized by hydrogen bonding, to a more stable chemisorbed state. nih.govnih.gov

Studies on ODPA films on stainless steel 316L have shown that thermally treated films remain intact after being flushed with solvents like methanol, THF, and water, whereas untreated films experience significant loss of material. nih.govnih.govresearchgate.net The enhanced stability is also reflected in the preservation of the film's hydrophobicity after prolonged exposure to water. nih.govnih.gov Furthermore, infrared spectroscopy has confirmed that the crystallinity of the film is retained after thermal treatment and subsequent solvent washing. nih.govnih.gov The optimal temperature for this treatment is crucial, as different temperatures can lead to various structural transformations in the ODPA film. researchgate.net For spin-cast films, a thermal annealing temperature of 140°C has been found to be effective in promoting the reorganization and bonding of the phosphonate molecules to the underlying oxide layer. researchgate.net

| Parameter | Effect on Film Formation and Quality |

| Humidity in T-BAG | Low humidity (<16% RH) promotes rapid reaction; high humidity (>40% RH) inhibits reaction. nih.govresearchgate.net |

| Spin-Coating Speed | Affects film thickness and uniformity. researchgate.netresearchgate.net |

| Solvent Type | Influences hydrolysis rates and molecular solvation, affecting deposition. mdpi.comfrontiersin.org |

| Precursor Concentration | Affects surface coverage and packing density of the film. nih.govresearchgate.net |

| Thermal Treatment | Enhances stability and ordering by promoting strong chemical bonds with the substrate. researchgate.netnih.govnih.govresearchgate.net |

Environmental Humidity Control during Processing

The presence and concentration of water in the processing environment is a critical parameter that significantly influences the self-assembly and covalent attachment of octadecyl phosphonate monolayers on oxide surfaces. Control of environmental humidity is crucial for achieving well-ordered, stable thin films, as water molecules can both facilitate and inhibit the desired surface reactions depending on their concentration and the substrate material.

Research into the self-assembly of octadecylphosphonic acid (ODPA), a closely related precursor to this compound, on silicon oxide (SiO2) surfaces has demonstrated the profound impact of ambient humidity. The formation of a covalent bond between the phosphonic acid headgroup and the oxide surface is a condensation reaction that involves the elimination of water. The ambient humidity level directly affects the concentration of water molecules at the substrate interface, thereby influencing the reaction kinetics and outcome.

In a key study investigating the tethering by aggregation and growth (T-BAG) method, the reaction of an initially physisorbed ODPA layer was monitored under different humidity conditions at an elevated temperature of 140 °C. The results clearly indicate that the reaction is highly sensitive to the presence of interfacial water. kit.edu

Key Research Findings:

Inhibition at High Humidity: In environments with a relative humidity (RH) greater than 40%, the chemical reaction required to form a covalent bond between the ODPA and the silicon oxide surface is completely inhibited. kit.edu The high concentration of water molecules at the interface prevents the condensation reaction from proceeding.

Rapid Reaction in Dry Environments: Conversely, in a dry environment with an RH of less than 16%, the reaction occurs almost instantaneously at 140 °C. kit.edu The low concentration of interfacial water favors the condensation reaction, leading to the rapid formation of a covalently bound monolayer.

Intermediate Conditions: At intermediate humidity levels, the reaction proceeds, but at a much slower rate, highlighting the necessity for stringent humidity control for reproducible and efficient processing.

The stability of the resulting monolayer is also influenced by the presence of water. While ODPA self-assembled monolayers (SAMs) on aluminum oxide surfaces have shown high stability in aqueous environments, monolayers on silicon oxide and mica can be susceptible to attack by water. researchgate.net This suggests that the nature of the bond between the phosphonate headgroup and the substrate is critical for the film's robustness. On some surfaces, the interaction may be weaker, allowing water molecules to intercalate and displace the adsorbed phosphonate molecules. acs.org

The following table summarizes the effect of relative humidity on the reaction of ODPA on silicon oxide surfaces, as demonstrated by in situ Fourier Transform Infrared Spectroscopy (FTIR). kit.edu

| Relative Humidity (RH) | Reaction at 140 °C | Outcome |

| > 40% | No Reaction | The physisorbed layer does not covalently bond to the SiO2 surface. |

| < 16% | Instantaneous | Rapid formation of a covalently bound monolayer. |

This strong dependence on environmental humidity underscores the importance of process control in the fabrication of high-quality octadecyl phosphonate thin films for various applications.

Interfacial Chemistry and Surface Modification Mechanisms

Adsorption and Covalent Bonding to Substrate Surfaces

The efficacy of potassium octadecyl phosphonate (B1237965) as a surface modifier is rooted in its ability to form robust, well-ordered layers on a variety of substrates. This process is primarily driven by the strong affinity of the phosphonate headgroup for metal and metal oxide surfaces, leading to the formation of durable chemical bonds.

Potassium octadecyl phosphonate, and more broadly, organophosphonates, exhibit a remarkable capacity to self-assemble on a wide array of metal and metal oxide surfaces. This interaction is not merely a physical adsorption but often involves the formation of strong, covalent linkages. The native oxide layer present on most metals in ambient conditions serves as the primary site for this interaction.

The process typically begins with the phosphonic acid headgroup forming hydrogen bonds with the hydroxylated metal oxide surface. researchgate.net This initial interaction facilitates a subsequent acid-base catalyzed condensation reaction between the P-OH groups of the phosphonate and the metal-OH groups on the surface. researchgate.net This leads to the formation of stable, covalently bound self-assembled monolayers (SAMs).

Research has demonstrated the successful formation of such films on a diverse range of materials, including:

Stainless Steel: Self-assembled films of octadecylphosphonic acid have been shown to effectively protect stainless steel from corrosion, even in flowing natural waters. researchgate.net

Titanium and Titanium Oxide: While direct reaction with TiO2 can be challenging under ambient conditions, gentle heating after application of the phosphonic acid from solution leads to a strongly surface-bound, ordered film. princeton.edu This process involves the phosphonate headgroups adsorbing onto the hydroxylated titanium dioxide surface. princeton.edu

Silicon Oxide: Phosphonate-based modifications are utilized to create functional surfaces on silicon-based materials.

Hafnium Oxide: Similar to other metal oxides, hafnium oxide surfaces can be functionalized with phosphonates for various applications.

Aluminum and Aluminum Oxide: Organophosphonic acids form very stable monolayers on aluminum alloys covered with a thin oxide film. researchgate.net The interaction is strong, leading to enhanced adhesion. researchgate.net

Copper: Self-assembled films of octadecylphosphonic acid have been shown to provide efficient corrosion protection for copper-nickel alloys. researchgate.net

Zinc Oxide: The principles of phosphonate adsorption on metal oxides are applicable to zinc oxide surfaces.

Magnesium Alloy: The formation of protective phosphonate layers is a strategy to mitigate the high reactivity and corrosion susceptibility of magnesium alloys.

Tantalum and Tantalum Oxide: Octadecyl phosphoric acid forms self-assembled monolayers on tantalum oxide surfaces, with the phosphate (B84403) headgroup directly coordinating to Ta(V) cations. researchgate.net

Nitinol: Phosphonic acids are used to form ordered and strongly chemically bonded films on Nitinol (NiTi) nanoparticles, which is valuable for medical applications. marshall.edu The phosphonic headgroup adsorbs in a mixed bidentate/monodentate binding motif on the NiTi nanoparticles. marshall.edu

The strength and nature of the interaction can be influenced by factors such as the specific metal oxide, surface preparation, and the conditions of the self-assembly process.

The cornerstone of the strong adhesion of phosphonates to metal oxide surfaces is the formation of metal-oxygen-phosphorus (M-O-P) covalent bonds. researchgate.net This bond is the result of a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface. researchgate.net

The formation of these M-O-P linkages is a key reason for the stability of phosphonate-based surface modifications. The resulting self-assembled monolayers are chemically bonded to the substrate, providing a durable and robust surface treatment. researchgate.net The binding can occur in several modes, including monodentate, bidentate, and tridentate coordination, where one, two, or all three of the oxygen atoms of the phosphonate group bond to the metal surface atoms. researchgate.netmarshall.eduresearchgate.net For instance, on tantalum oxide, both monodentate and bidentate phosphate-Ta(V) coordinative interactions have been observed. researchgate.net Similarly, on Nitinol nanoparticles, the phosphonic headgroup adsorbs in a mixed bidentate/monodentate binding motif. marshall.edu

Beyond the formation of M-O-P covalent bonds, the phosphoryl oxygen (P=O) of the phosphonate group can also interact with the substrate surface. This interaction often involves the coordination of the phosphoryl oxygen to Lewis acidic sites on the metal oxide surface. researchgate.net

Surface Property Tailoring through Phosphonate Adlayers

The formation of a dense, well-ordered phosphonate adlayer on a substrate surface profoundly alters its properties. The long alkyl chains of this compound, oriented away from the surface, create a new interface with the surrounding environment, enabling precise control over surface characteristics such as wettability and corrosion resistance.

The wettability of a surface, which describes how a liquid spreads across it, is determined by the surface's chemistry and topography. By forming a self-assembled monolayer of this compound, the inherently hydrophilic nature of a metal oxide surface can be transformed into a hydrophobic one.

The long, nonpolar octadecyl chains create a low-energy surface that repels water. The degree of hydrophobicity is directly related to the packing density and order of the alkyl chains in the monolayer. A well-ordered, densely packed monolayer will exhibit a higher water contact angle, indicative of greater hydrophobicity. The ability to precisely control surface wettability is crucial for a wide range of applications, from creating water-repellent coatings to controlling biocompatibility. The surface wettability can be categorized based on the water contact angle (WCA) as follows: hydrophilic (10° < WCA < 90°), hydrophobic (90° < WCA < 150°), superhydrophilic (WCA < 10°), and superhydrophobic (WCA > 150°). mdpi.com

Table 1: Wettability Categories Based on Water Contact Angle (WCA)

| Wettability | Water Contact Angle (WCA) Range |

|---|---|

| Superhydrophilic | < 10° |

| Hydrophilic | 10° - 90° |

| Hydrophobic | 90° - 150° |

This table categorizes surface wettability based on established water contact angle ranges. mdpi.com

One of the most significant applications of this compound and related long-chain phosphonic acids is the enhancement of corrosion resistance in metallic systems. researchgate.net The dense, hydrophobic self-assembled monolayer acts as a physical barrier, isolating the metal substrate from corrosive agents in the environment, such as water, oxygen, and chlorides. researchgate.netresearchgate.net

The mechanism of corrosion inhibition is twofold. Firstly, the hydrophobic nature of the octadecyl chains prevents water from reaching the metal surface, which is a prerequisite for most corrosion processes. Secondly, the strong covalent M-O-P bonds firmly anchor the protective layer to the surface, ensuring its durability and long-term effectiveness. researchgate.net Studies have shown that phosphonate-based coatings can significantly decrease the rate of anodic dissolution and inhibit oxygen reduction reactions on metal surfaces. researchgate.net For example, self-assembled films of octadecylphosphonic acid have demonstrated the ability to efficiently protect copper-nickel alloys and stainless steel from corrosion in both river and seawater environments. researchgate.net

Biointerfacial Modification for Specific Research Applications (e.g., anti-fouling coatings, control of protein adsorption, antibacterial response on surfaces)

Self-assembled monolayers derived from long-chain alkyl phosphonic acids, such as octadecylphosphonic acid (ODPA), for which this compound is a salt precursor, are effective in modifying surfaces for specific biological applications. The dense, ordered alkyl chains create a low-energy surface that can resist biological adhesion.

Anti-fouling and Antibacterial Properties: ODPA SAMs have shown considerable promise in preventing bacterial attachment, a key aspect of anti-fouling. Research on titanium surfaces, which are common in biomedical implants, demonstrates that a uniform, rigid ODPA monolayer can deter the attachment of Staphylococcus aureus. cardiff.ac.uk The formation of a high-quality SAM is crucial for this application. Key parameters influencing the anti-fouling efficacy include the choice of solvent, concentration of the phosphonic acid, and the temperature during the coating process. cardiff.ac.uk For instance, a study found that using cyclopentyl methyl ether (CPME) as a solvent at room temperature resulted in a uniform monolayer with high surface phosphorus content and water contact angles exceeding 117°, which correlated with reduced bacterial attachment. cardiff.ac.uk

Furthermore, bisphosphonates, which share the phosphonate headgroup, have been conjugated with antibiotics like daptomycin (B549167) and covalently bonded to titanium alloy surfaces. nih.gov These modified surfaces exhibit significant antibacterial activity, killing a high percentage of S. aureus upon contact and maintaining this activity over extended periods. nih.gov This approach highlights the potential of using the phosphonate anchor to immobilize bioactive molecules for antibacterial purposes.

Control of Protein Adsorption: The ability to control protein adsorption is fundamental in the design of biosensors, implants, and other biomaterials. The non-specific adsorption of proteins can lead to device failure or adverse biological responses. Surfaces modified with phosphonate SAMs can be engineered to resist protein adsorption. While specific studies on this compound are limited, the principles are well-established for similar systems. For example, polyelectrolyte multilayer films can be functionalized by adsorbing pegylated polycations (PLL-g-PEG) to effectively eliminate non-specific protein adsorption. nih.gov The phosphonate moiety can serve as a robust anchor to build such complex, functional coatings on oxide surfaces. The dense packing of the octadecyl chains in an ODPA SAM presents a hydrophobic surface that can minimize interactions with certain proteins in aqueous environments.

Passivation of Semiconductor and Oxide Transport Layer Interfaces (e.g., in Perovskite Solar Cells)

In the field of photovoltaics, particularly perovskite solar cells (PSCs), the interfaces between the perovskite absorber layer and the electron or hole transport layers are critical to device performance and stability. Defects at these interfaces act as sites for non-radiative recombination, which reduces the cell's efficiency and lifespan. Phosphonic acid derivatives and potassium salts have emerged as effective passivating agents to mitigate these issues.

The phosphonate headgroup can effectively bind to the metal oxide surfaces (e.g., SnO₂, TiO₂) commonly used as electron transport layers, as well as to the perovskite surface itself, passivating undercoordinated metal ions (e.g., Pb²⁺). ntu.edu.sgresearchgate.net This interaction neutralizes defects and reduces charge trapping. The long alkyl chain of octadecyl phosphonate can create a hydrophobic barrier, protecting the perovskite layer from moisture, a known degradation accelerator. ntu.edu.sg

Research has shown that treating perovskite films with fluorinated phosphonate salts leads to higher photoluminescence intensity and longer carrier lifetimes, indicative of successful defect passivation. ntu.edu.sg This results in a significant enhancement in power conversion efficiency and remarkable long-term stability, with devices retaining over 90% of their initial efficiency after 90 days under ambient conditions. ntu.edu.sg

Separately, the introduction of potassium ions, for example through potassium chloride or potassium iodide treatment, has been shown to "heal" defects and immobilize ion movement within the perovskite structure. rsc.org This leads to more stable bandgaps and increased solar cell efficiency. rsc.org Therefore, using a compound like this compound could theoretically offer a dual benefit: the phosphonate group for surface binding and defect passivation, and the potassium ion for stabilizing the perovskite lattice.

| Passivating Agent/Method | Observed Effect on Perovskite Film/Device | Reference |

|---|---|---|

| Fluorinated Phosphonate Salt | Higher photoluminescence intensity, longer carrier lifetime, enhanced power conversion efficiency (from 18.27% to 19.44%), increased hydrophobicity (water contact angle > 110.9°), and improved long-term stability. | ntu.edu.sg |

| Potassium Chloride (KCl) Pretreatment | Enhanced crystal perfection and light absorption, active passivation of bulk defects, and increased average power conversion efficiency (from 16.62% to 17.81%). | rsc.org |

| Butylphosphonic Acid 4-Ammonium Chloride | Acts as a crosslinker between perovskite grains, enhances moisture resistance, and improves photovoltaic performance. | rsc.org |

| Dodecylphosphonic Acid (DDPA) | Inhibits vacancy formation, increases grain size, promotes crystal orientation, and reduces carrier recombination, leading to higher efficiency in wide-bandgap and tandem solar cells. | ntu.edu.sg |

Mechanisms of Film Stability and Degradation

The utility of octadecyl phosphonate monolayers in various applications is contingent upon their stability under operational conditions, which may include thermal stress, solvent exposure, and long-term immersion in aqueous or oxidative environments.

Thermal Stability of P-O Bonds

The bond between the phosphorus atom of the phosphonate headgroup and the oxygen atoms of a metal oxide substrate is exceptionally robust. Numerous studies have demonstrated the high thermal stability of this P-O-metal linkage. On metal oxide surfaces like alumina (B75360), the anchoring group of phosphonic acid SAMs has been shown to be stable up to 800 °C. acs.orgresearchgate.net

| Monolayer/Substrate | Stability Metric/Observation | Temperature | Reference |

|---|---|---|---|

| Organophosphonate SAM on Metal Oxide | P-O-Metal anchoring group remains stable. | Up to 800 °C | acs.org |

| Octadecylphosphonic Acid (ODPA) on Alumina | Thermally stable. | Up to 500 °C | researchgate.net |

| Octadecylphosphonic Acid (ODPA) on Titania | Complete decomposition of the monolayer. | Above 350 °C | researchgate.netresearchgate.net |

| Butylphosphonic Acid (BPA) on Si | Onset of thermal desorption. | 350 °C | acs.org |

| Nonsubstituted Alkyl Phosphonate on Alumina | Cleavage of the backbone. | > 673–773 K (400–500 °C) | acs.org |

Long-Term Stability in Aqueous Environments

The long-term stability of phosphonate monolayers in water is critical for biointerfacial applications and for protecting substrates from corrosion. The stability of ODPA SAMs in aqueous environments has been shown to be highly dependent on the structure of the underlying oxide surface. researchgate.netnih.gov

On amorphous aluminum oxide and single-crystalline Al₂O₃(11̅02) surfaces, ODPA monolayers demonstrate high stability when immersed in water. researchgate.netnih.gov In contrast, on single-crystalline Al₂O₃(0001) surfaces, the monolayers are less stable and can be displaced by water molecules, leading to the formation of micelles and desorption from the surface. nih.gov This difference is attributed to the nature of the bonding: on the more stable surfaces, the interaction is characterized by directed coordination bonds between the phosphonate and aluminum ions, whereas on the less stable surface, the interaction is more ionic in nature. nih.gov

The hydrolytic stability of phosphonate SAMs is generally considered superior to that of silane-based SAMs, particularly under alkaline conditions. nih.gov Techniques to further enhance aqueous stability include using mediating ions like zirconium to strengthen the bond between the phosphonate headgroup and a titanium substrate, resulting in monolayers with significantly improved stability in buffer solutions. nih.gov

Oxidative Degradation Pathways of Alkyl Chains

While the P-O anchor is thermally and hydrolytically robust, the long octadecyl chain is susceptible to degradation, particularly through oxidation. The dominant degradation mechanism for alkyl phosphonate SAMs at elevated temperatures in the presence of air is the oxidation or breakage of the alkyl chains. researchgate.netresearchgate.net This process typically begins to occur at temperatures between 200 and 350 °C. researchgate.net

The chemical pathways for the oxidative degradation of saturated alkyl chains can involve radical-initiated reactions. In the presence of an initiator (like heat or UV radiation) and oxygen, a hydrogen atom can be abstracted from a methylene (B1212753) (-CH₂-) group in the chain, forming an alkyl radical. This radical can then react with oxygen to form a peroxy radical, which can propagate a chain reaction leading to the formation of hydroperoxides, ketones, and alcohols, and ultimately causing chain scission.

Studies on other lipid monolayers have shown that C=C double bonds are particularly susceptible to oxidation by agents like ozone, leading to cleavage of the alkyl chain. elsevierpure.com Although the octadecyl chain is saturated, these studies highlight the vulnerability of the organic portion of the monolayer to oxidative attack. In biological or environmental contexts, microbial action can also lead to degradation. Bacteria have evolved enzymatic systems, including oxidative pathways, to cleave the C-P bond of phosphonates to utilize the phosphorus. nih.gov While this typically targets the C-P bond directly, it underscores that biological systems possess mechanisms for breaking down these otherwise stable molecules.

Structural and Morphological Characterization of Self Assembled Systems

Molecular Order and Packing Density within SAMs

The alkyl chains within a well-packed SAM are typically tilted with respect to the surface normal to maximize van der Waals interactions between adjacent chains. Studies on octadecylphosphonic acid (ODPA) SAMs on silicon oxide surfaces have utilized techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) and Sum Frequency Generation (SFG) spectroscopy to determine these tilt angles. nih.govnih.govacs.org

Research has shown that the hydrocarbon chains in ODPA SAMs on silicon oxide have a tilt angle of approximately 37° to 38° from the surface normal. nih.govnih.gov This tilting allows for a denser packing of the alkyl chains, leading to a more stable and well-ordered monolayer.

Table 1: Chain Tilt Angles of Octadecylphosphonate-based SAMs on Silicon Oxide

| Analytical Technique | Determined Tilt Angle (from surface normal) | Reference |

|---|---|---|

| NEXAFS Spectroscopy | ~37° | nih.govacs.org |

| SFG Spectroscopy | ~38° | nih.gov |

| AFM and X-ray Reflectivity | ~40° | nih.gov |

Infrared spectroscopy studies of ODPA monolayers indicate a high degree of conformational order, comparable to that of well-studied self-assembled systems like alkanethiols on gold. acs.org The inner methylene (B1212753) units of the octadecyl chains are predominantly in an all-trans conformation, which is indicative of a crystalline-like packing arrangement. acs.org However, the terminal methyl groups of the chains tend to exhibit a higher degree of disorder. acs.org

The formation of these ordered structures is not always uniform across the entire surface. On certain substrates, such as single-crystal alumina (B75360), the adsorption of ODPA can be selective to specific terraces, leading to the formation of microdomains of well-ordered molecules. nih.gov This suggests that the underlying crystal structure of the substrate plays a significant role in directing the self-assembly process and the resulting crystallinity of the monolayer. The stability and ordering of these monolayers are also influenced by the nature of the oxide surface, with different stabilities observed on amorphous versus single-crystalline aluminum oxide surfaces. nih.gov

The arrangement of the phosphonate (B1237965) molecules at the interface directly influences the macroscopic properties of the surface, such as wettability and stability. The packing density and orientation of the alkyl chains determine the exposure of the terminal methyl groups, which in turn governs the hydrophobicity of the surface.

Film Thickness and Surface Coverage Analysis

The thickness of the self-assembled film and the extent of surface coverage are critical parameters that define the quality and effectiveness of the surface modification. These parameters are often determined using techniques such as spectroscopic ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

For a closely related compound, octadecylphosphoric acid, on tantalum oxide surfaces, a film thickness of 2.2 nm has been reported for a "tails-up" oriented adlayer. acs.org This value is consistent with a single, well-packed monolayer of octadecyl chains. Achieving full surface coverage is often a goal in the formation of SAMs to ensure uniform surface properties. Studies on ODPA have demonstrated that it is possible to form full-coverage monolayers on various oxide surfaces, including mica, quartz, and aluminum. researchgate.net However, the formation of a complete monolayer can be challenging on certain substrates like silicon wafers when using polar solvents, though methods using nonpolar solvents have been shown to be effective. researchgate.net

Table 2: Reported Film Thickness and Surface Characteristics for Octadecyl-based Phosphonate/Phosphate (B84403) SAMs

| Compound | Substrate | Film Thickness | Surface Coverage | Analytical Techniques | Reference |

|---|---|---|---|---|---|

| Octadecylphosphoric Acid | Tantalum Oxide | 2.2 nm | High | XPS, ToF-SIMS, AFM | acs.org |

| Octadecylphosphonic Acid | Silicon Wafer | Not specified | Full coverage achievable | Contact Angle, AFM | researchgate.net |

| Octadecylphosphonic Acid | Aluminum Oxide | Not specified | Uniform monolayer | Contact Angle, Ellipsometry, XPS, AFM | sci-hub.seresearchgate.net |

Multilayer and Bilayer Assembly Studies

Beyond the formation of monolayers, long-chain phosphonates can also self-assemble into more complex multilayer structures.

While the primary focus is often on monolayers, there is evidence for the formation of self-assembled bilayers (SABs) and even thicker multilayers of octadecylphosphonic acid, particularly with thermal treatment. These structures are of interest for creating more robust surface coatings and for applications where a greater film thickness is desired. The formation of well-organized bilayers suggests that the intermolecular interactions between the alkyl chains are strong enough to drive the assembly of a second layer on top of the initial monolayer. Studies on nanocrystalline metal oxides have explored the use of linking ions to create self-assembled bilayers, highlighting the potential for constructing complex, layered architectures. acs.org

Molecular Conformations within Multilayer Stacks

The conformation of potassium octadecyl phosphonate molecules within a multilayer stack is anticipated to be governed by a balance of forces, primarily the packing of the long alkyl chains and the coordination of the phosphonate headgroups with potassium ions.

Based on studies of octadecylphosphonic acid (ODPA), the octadecyl chains are expected to adopt a largely all-trans conformation to maximize van der Waals interactions between adjacent chains. This ordered, crystalline-like packing is a driving force for the formation of dense, stable layers. However, the presence of the phosphonate headgroups and their interaction with potassium ions introduces constraints that can lead to conformational disorder, particularly at the chain termini.

The specific arrangement within the multilayer can vary. For instance, in multilayer stacks of ODPA, molecules at the surface of a stack have been observed to be vertically aligned, while those in the middle of a stack can be tilted. This suggests a complex interplay of interfacial and bulk packing effects. The introduction of potassium ions would likely create a more defined inorganic layer consisting of a potassium phosphonate network. The geometry of this network would dictate the lateral spacing of the alkyl chains. If this spacing is not commensurate with the optimal packing density of the alkyl chains, they may become conformationally disordered to accommodate the inorganic lattice.

Table 1: Postulated Molecular Conformations in this compound Multilayers (Based on data for related phosphonate systems)

| Feature | Postulated Conformation | Influencing Factors |

| Alkyl Chain | Predominantly all-trans | Van der Waals forces between chains |

| Chain Termini | Potentially disordered | Steric hindrance, thermal effects |

| Molecular Tilt | Dependent on layer position and substrate | Interfacial energy, packing density |

| Headgroup Arrangement | Coordinated to potassium ions | Ionic bonding, electrostatic interactions |

Interplay of Intermolecular Interactions in Multilayer Stability

The stability of this compound multilayers would be a result of a combination of several intermolecular interactions. The strength and nature of these interactions dictate the structural integrity and thermal stability of the self-assembled system.

Van der Waals Forces: These are the primary interactions between the long octadecyl chains. The collective effect of these weak forces is significant, promoting the close packing of the alkyl chains in an ordered, all-trans conformation. The stability of the multilayer is directly related to the degree of order and packing density of these chains.

Hydrogen Bonding: While the primary interaction at the headgroup is ionic, residual P-OH groups (if protonation is incomplete) could participate in hydrogen bonding, further strengthening the cohesion within the headgroup region.

Substrate Interactions: The initial layer's stability and orientation are heavily influenced by its interaction with the substrate. For oxide surfaces, the phosphonate headgroups can form strong covalent or coordination bonds (e.g., P-O-Metal), which anchor the self-assembled film.

The balance between the attractive forces among the alkyl chains and the interactions within the inorganic potassium phosphonate layer is key. In some metal phosphonate systems, the structure is primarily dictated by the inorganic lattice, with the alkyl chains adapting their conformation to the spacing imposed by the headgroup lattice.

Table 2: Summary of Intermolecular Interactions in this compound Multilayers

| Interaction Type | Location | Role in Stability |

| Van der Waals Forces | Between adjacent octadecyl chains | Promotes ordered packing and contributes to overall cohesion. |

| Ionic Bonding | Between phosphonate headgroups and potassium ions | Forms a stable inorganic network, providing significant structural integrity. |

| Hydrogen Bonding | Potentially between residual P-OH groups | Adds to the cohesive energy of the headgroup region. |

| Substrate Bonding | Between the first monolayer and the substrate | Anchors the film and influences the initial layer orientation. |

Computational and Theoretical Investigations

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are quantum mechanical methods used to investigate the electronic structure and energetics of molecules. They are crucial for modeling the interactions between phosphonate (B1237965) molecules and various surfaces, providing data on binding energies and the most stable chemical bonding configurations.

DFT calculations have been instrumental in quantifying the interaction between phosphonate headgroups and metal oxide surfaces, which are common substrates for SAM formation. Computational studies consistently show that phosphonates form strong bonds with surfaces like aluminum oxide (AlOₓ) and titanium dioxide (TiO₂). acs.orgnih.govresearchgate.net

Research comparing phosphonates and carboxylates reveals that phosphonates bind more strongly to aluminum oxide surfaces. acs.orgnih.gov This stronger binding facilitates the replacement of surface-bound carboxylates by phosphonates. DFT studies on the adsorption of n-butylphosphonic acid on an anatase TiO₂ surface have explored how binding energies change with surface coverage. researchgate.netacs.org These calculations show that dispersion forces (van der Waals interactions) contribute significantly to the adsorption energy, especially at higher surface coverages.

One of the key strengths of DFT is its ability to elucidate the precise geometry of how molecules bind to a surface. For phosphonic acids, the headgroup can deprotonate and bind to a metal oxide surface in several ways:

Monodentate: Binding through one oxygen atom.

Bidentate: Binding through two oxygen atoms. This can be a chelating bond to one surface metal atom or a bridging bond between two metal atoms.

Tridentate: Binding through all three oxygen atoms of the phosphonate headgroup.

Computational studies have shown that the most stable binding mode depends on factors such as the specific surface material, surface hydration, and monolayer coverage. acs.orgnih.gov For example, on aluminum oxide, the thermodynamically preferred binding mode for phosphonates can shift between monodentate, bidentate, and tridentate depending on the amount of residual water. acs.orgnih.gov On the anatase (101) surface of TiO₂, DFT calculations suggest that at low coverage, a bidentate mode is favored, where the phosphonic acid is deprotonated. acs.orgacs.org As coverage increases to a full monolayer, the molecules may adopt a monodentate mode to minimize steric repulsion and maximize hydrogen bonding between adjacent molecules. acs.org

| scienceSurface | mediationPredicted Bonding Modes | infoInfluencing Factors | sourceSource |

|---|---|---|---|

| Aluminum Oxide (AlOₓ) | Monodentate, Bidentate, Tridentate | Surface structure, amount of residual water | acs.orgnih.gov |

| Titanium Dioxide (TiO₂, anatase) | Bidentate (low coverage), Monodentate (full coverage) | Surface coverage, lateral repulsion, hydrogen bonding | acs.orgacs.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is perfectly suited for studying the formation of self-assembled monolayers and the behavior of the long alkyl chains.

MD simulations have been used to study the structure of self-assembled monolayers of molecules similar to octadecyl phosphonate. digitellinc.com For ODPA on an α-alumina surface, nanosecond-scale MD simulations reveal the ordering processes during monolayer assembly. rsc.org The long C18 alkyl chains, which are critical for forming a dense, insulating layer, are a key focus. The simulations can determine important structural parameters like the tilt angle of the alkyl chains with respect to the surface normal. In well-ordered SAMs of octadecylphosphonic acid, the chains are tilted to maximize van der Waals interactions, leading to a closely packed film. nih.gov For example, studies of ODPA on silicon oxide have determined a chain tilt angle of approximately 37°. nih.gov MD simulations also show how the ionization state of the headgroup, influenced by factors like pH, can affect the order and compactness of the monolayer. conicet.gov.ar Increased charge on the headgroups leads to greater electrostatic repulsion, which can decrease the packing density and order of the alkyl chains. conicet.gov.ar

| straightenParameter | analyticsTypical Calculated Value | layersSystem | sourceSource |

|---|---|---|---|

| Alkyl Chain Tilt Angle | ~37° from surface normal | Octadecylphosphonic Acid on Silicon Oxide | nih.gov |

| Cross-sectional Area per Molecule | ~18.5 Ų/molecule | Octadecylphosphonate on SiO₂/Si | acs.org |

The formation of a well-ordered SAM is a complex process that can be difficult to observe experimentally in real-time. MD simulations offer a way to visualize this process from start to finish. rsc.orgresearchgate.net Simulations can model the initial, random adsorption of phosphonate molecules from a solvent onto a substrate. Over the course of the simulation, one can observe the molecules diffusing on the surface, orienting themselves, and gradually forming ordered domains that grow and coalesce into a complete monolayer. rsc.org These simulations can also discriminate the role of the solvent, showing how different solvents (e.g., polar vs. non-polar) can affect the final density and ordering of the SAM. rsc.org Advanced simulation techniques can overcome the long time scales required for self-assembly by combining efficient docking procedures with detailed molecular simulations to explore the structural relaxation of the monolayer. rsc.orgresearchgate.net

Understanding Interfacial Water Effects on Reactivity

Water is ubiquitously present in many experimental and practical environments and plays a critical role in the chemistry of surfaces. Both DFT and MD simulations have highlighted the profound effect of interfacial water on the reactivity and structure of phosphonate monolayers.

DFT calculations show that the presence of water molecules at the phosphonate-oxide interface can alter the relative stability of different binding configurations. acs.orgnih.gov Water can compete for binding sites on the surface and can also mediate the proton transfer reactions involved in the deprotonation of the phosphonic acid headgroup.

MD simulations that explicitly include water molecules provide a dynamic view of this complex interface. digitellinc.comconicet.gov.arrsc.orgresearchgate.net Simulations of phosphonic acid monolayers at the air/water interface show that the degree of ionization of the headgroup is highly dependent on the pH of the water subphase. conicet.gov.ar This ionization, in turn, dictates the strength of the hydrogen-bonding network between the phosphonate headgroups and surrounding water molecules. At low pH (neutral headgroup), strong hydrogen bonds form between the phosphonic acid groups, leading to highly ordered structures. conicet.gov.ar At high pH (fully deprotonated headgroup), electrostatic repulsion dominates, leading to a more disordered layer where the headgroups are more solvated by water. conicet.gov.ar These simulations confirm that water is not a passive backdrop but an active participant that structures the interface and modulates the interactions within the monolayer. digitellinc.comrsc.orgresearchgate.net

Predictive Modeling for Enhanced Material Performance (e.g., in Photovoltaics)

Predictive modeling, utilizing computational methods such as Density Functional Theory (DFT), plays a pivotal role in forecasting the behavior and performance of materials, thereby guiding the design of more efficient devices. In the context of potassium octadecyl phosphonate and related long-chain alkyl phosphonates, these models are instrumental in understanding how their self-assembled monolayers (SAMs) can enhance the performance of materials, particularly in the field of photovoltaics.

Computational studies on phosphonate-based SAMs have provided significant insights into their binding mechanisms on various metal oxide surfaces, which are crucial components of many solar cells. nih.gov For instance, theoretical calculations have been used to determine the preferred binding modes (mono-, bi-, or tridentate) of phosphonates on aluminum oxide, a common passivation layer, and how these are influenced by environmental factors like the presence of water. nih.gov This understanding is critical for creating stable and well-ordered monolayers that can effectively modify the electronic properties of the substrate. nih.gov

Predictive models and experimental studies have shown that the properties of the phosphonate SAM, such as the nature of its terminal group and the length of the alkyl chain, significantly influence the photovoltaic parameters of a DSSC. rsc.org For example, a study on amino-containing phosphonic acids demonstrated that modifying a TiO₂ electrode can increase the redox current and photocurrent. rsc.org This enhancement is attributed to a reduction in the work function and impedance at the TiO₂/dye/electrolyte interface. rsc.org

The following table summarizes the findings from a study on the effect of different amino-containing phosphonic acid modifiers on the performance of dye-sensitized solar cells, illustrating the predictive power of molecular design.

Table 1: Performance of Dye-Sensitized Solar Cells with Modified TiO₂ Electrodes

| Modifier | Jsc (mA cm⁻²) | Voc (V) | FF | η (%) |

|---|---|---|---|---|

| Bare TiO₂ | 12.57 | 0.72 | 0.68 | 6.16 |

| 2-Aminoethylphosphonic acid | 13.89 | 0.71 | 0.68 | 6.67 |

| 3-Aminopropylphosphonic acid | 13.13 | 0.73 | 0.68 | 6.51 |

| 6-Aminohexylphosphonic acid | 12.98 | 0.73 | 0.67 | 6.35 |

Data sourced from a study on modified photoanodes in DSSCs. rsc.org Jsc = short-circuit current density, Voc = open-circuit voltage, FF = fill factor, η = efficiency.

Furthermore, computational models can predict the toxicity of phosphonate derivatives through Quantitative Structure-Property Relationship (QSPR) studies. nih.govuaeh.edu.mxresearchgate.net These models relate quantum chemical descriptors, such as molecular orbital energies (HOMO, LUMO) and electrostatic potential, to the compound's biological activity. nih.govresearchgate.net While not directly related to photovoltaic performance, these predictive models are crucial for developing new, effective, and environmentally benign phosphonate-based materials for various technological applications, including solar energy. The ability to forecast properties like surface binding, electronic effects, and potential toxicity allows researchers to pre-screen and select the most promising candidates for synthesis and experimental validation, accelerating the development of advanced materials. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Aminoethylphosphonic acid |

| 3-Aminopropylphosphonic acid |

| 6-Aminohexylphosphonic acid |

| Aluminum oxide |

| This compound |

Advanced Analytical Techniques for Characterization of Octadecyl Phosphonate Films

Spectroscopic Methods

Spectroscopy is a cornerstone of materials characterization, providing detailed information about the chemical and physical properties of octadecyl phosphonate (B1237965) films.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. altertechnology.comnih.gov This makes it an ideal tool for the analysis of ultra-thin octadecyl phosphonate films. thermofisher.com

Key Findings from XPS Analysis:

Elemental Confirmation: XPS analysis consistently confirms the presence of the expected elements in octadecylphosphonic acid (ODPA) monolayers, including carbon, oxygen, and phosphorus, on various substrates like aluminum, silicon, copper, silver, and gold. researchgate.netosti.govosti.gov The high surface sensitivity of XPS is crucial for studying these very short self-assembled monolayers. nih.gov

Chemical State and Bonding: The technique provides information on the chemical bonding environment. For instance, the binding energies of the C 1s, O 1s, and P 2p peaks can indicate the formation of phosphonate bonds with the substrate surface. The absence of certain signals, such as those from the underlying substrate, can confirm the uniformity and completeness of the monolayer. nih.gov

Layer Thickness and Uniformity: The attenuation of the substrate's photoelectron signal by the ODPA overlayer can be used to estimate the thickness of the monolayer. For example, on several metal substrates, the overlayer thickness was found to be approximately 1.6 nm, which is consistent with atomic force microscopy (AFM) measurements. researchgate.net

Charge Correction: For insulating substrates, where charge build-up can shift the binding energies, the narrow C 1s peak of a well-formed ODPA monolayer (with a half-width of 0.9 eV) can serve as a reliable internal reference for charge correction, providing more consistent binding energy data for the substrate material. researchgate.net

| Substrate | Key XPS Observation | Finding | Reference |

|---|---|---|---|

| Copper, Silver, Gold, Iron, Silicon, Aluminum | C 1s, O 1s, P 2p core level spectra | Confirmed presence of ODPA and formation of a monolayer. C 1s binding energy consistently near 284.9 eV. | researchgate.net |

| Aluminum/Silicon | Survey and high-resolution spectra | Confirmed the presence of alkylphosphonate molecules on the surface. | osti.govosti.gov |

| Muscovite (insulating) | C 1s line width | Narrowing of C 1s peak to 0.9 eV at full coverage, useful for charge referencing. | researchgate.net |

| Various Metals | Attenuation of substrate signal | Overlayer thickness estimated to be ~1.6 nm. | researchgate.net |

Infrared Spectroscopy (FTIR, ATR-IR, PM-IRRAS) for Vibrational Fingerprinting and Bonding Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules. Different IR techniques are adapted for surface analysis:

Fourier Transform Infrared Spectroscopy (FTIR): A standard method for obtaining an infrared spectrum.

Attenuated Total Reflectance (ATR-IR): A technique that allows for the analysis of samples in their native state with minimal preparation, particularly useful for studying aqueous solutions and thin films on crystals. nih.gov